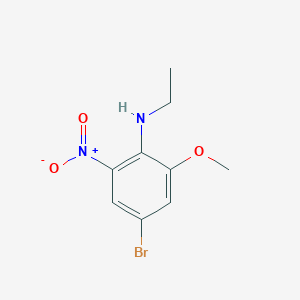

4-bromo-N-ethyl-2-methoxy-6-nitroaniline

Descripción

BenchChem offers high-quality 4-bromo-N-ethyl-2-methoxy-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-ethyl-2-methoxy-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-N-ethyl-2-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-3-11-9-7(12(13)14)4-6(10)5-8(9)15-2/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXSEJCSPXVYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Synthesis, Characterization, and Application of 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline

Executive Summary

As a Senior Application Scientist navigating the complex landscape of modern drug discovery, I frequently encounter highly specialized poly-substituted anilines that serve as critical building blocks for novel therapeutics. 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline (CAS: 1416554-52-3) is one such pivotal intermediate[1],[2]. This compound is strategically utilized in the synthesis of advanced heteroaromatic bicyclic systems—specifically condensed benzimidazoles—designed to combat antimicrobial resistance by targeting Gram-positive bacterial virulence factors[3].

This whitepaper provides an in-depth technical guide to the chemical properties, mechanistic applications, and self-validating synthetic protocols associated with this unique molecule.

Chemical Identity and Baseline Parameters

Before deploying any intermediate in a multi-step synthesis, it is imperative to establish its baseline physicochemical parameters. The unique substitution pattern of CAS 1416554-52-3—featuring an electron-donating methoxy group, a secondary ethylamine, a deactivating nitro group, and a versatile bromine handle—makes it an ideal candidate for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) and cyclization protocols[3].

Table 1: Physicochemical Properties of CAS 1416554-52-3

| Parameter | Value |

| IUPAC Name | 4-bromo-N-ethyl-2-methoxy-6-nitroaniline |

| CAS Registry Number | 1416554-52-3 |

| Molecular Formula | C9H11BrN2O3 |

| Molecular Weight | 275.10 g/mol |

| Monoisotopic Mass | 274.00 g/mol |

| Structural Role | Precursor for condensed imidazole/benzimidazole derivatives |

Strategic Application: Targeting Gram-Positive Virulence

The primary pharmaceutical application of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline lies in its conversion into inhibitors of the DltA enzyme [3].

The Mechanistic Rationale: Gram-positive bacteria (such as MRSA) evade the host's innate immune system—specifically cationic antimicrobial peptides (AMPs) and polymorphonuclear leukocytes (PMNs)—by incorporating D-alanine into their wall teichoic acids (WTA) and lipoteichoic acids (LTA)[3]. This D-alanylation adds a positive charge to the bacterial surface, electrostatically repelling host defense molecules. The DltA enzyme (D-alanine:D-alanyl carrier protein ligase) catalyzes the first critical step of this process[3].

By synthesizing benzimidazole derivatives from CAS 1416554-52-3, researchers can successfully inhibit DltA. This does not kill the bacteria directly (avoiding traditional selection pressure) but rather strips them of their "invisibility cloak," allowing the host's immune system to clear the infection[3].

Mechanism of DltA inhibition enabling host immune clearance of Gram-positive bacteria.

Synthetic Methodology: Causality and Self-Validating Protocols

The synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is achieved via a highly controlled two-step pathway starting from 2-bromo-1-methoxy-3-nitrobenzene[3]. As an application scientist, I emphasize that every protocol must be a self-validating system. You must not only perform the reaction but continuously prove to yourself that the desired molecular transformations are occurring.

Two-step synthetic workflow for 4-bromo-N-ethyl-2-methoxy-6-nitroaniline.

Table 2: Stoichiometry and Reaction Parameters

| Reagent/Solvent | Role | Equivalents | Conditions |

| 2-bromo-1-methoxy-3-nitrobenzene | Starting Material | 1.0 eq | 100 °C, Sealed Tube |

| Ethylamine (2M in THF) | Nucleophile | 5.0 eq | 3 Days |

| 1,4-Dioxane | Co-solvent | N/A | - |

| Bromine (Br2) | Electrophile | 1.0 eq | Room Temp |

| Acetic Acid (AcOH) | Solvent / Catalyst | N/A | 5 Hours |

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality behind experimental choices: The starting material, 2-bromo-1-methoxy-3-nitrobenzene, features a bromine atom ortho to a strongly electron-withdrawing nitro group. This highly activates the C-Br bond toward Nucleophilic Aromatic Substitution (SNAr)[3]. Because ethylamine is highly volatile (bp 16.6 °C), the reaction must be conducted in a sealed Wheaton tube to prevent the nucleophile from boiling off at the required thermal activation energy (100 °C)[3]. Dioxane is selected as a co-solvent due to its higher boiling point and excellent solubilizing properties for the nitroaromatic precursor.

Protocol:

-

In a pressure-rated Wheaton tube, dissolve 2-bromo-1-methoxy-3-nitrobenzene (500 mg, 2.15 mmol) in 1,4-dioxane (7.5 mL)[3].

-

Add ethylamine (2M solution in THF, 5.4 mL, 10.77 mmol)[3].

-

Seal the tube securely and stir the mixture at 100 °C for 3 days[3].

-

Cool to room temperature, safely vent the pressure, and evaporate the solvent under reduced pressure to yield N-ethyl-2-methoxy-6-nitroaniline as an orange oil (approx. 60% yield)[3].

Self-Validation System: Monitor the reaction via LC-MS. The successful displacement of bromine by ethylamine will result in a distinct mass shift. The starting material exhibits a bromine isotope doublet, whereas the intermediate product will show a singular [M+H]+ peak at m/z 197[3].

Step 2: Electrophilic Aromatic Bromination

Causality behind experimental choices: The intermediate (N-ethyl-2-methoxy-6-nitroaniline) possesses a strongly electron-donating secondary amine and a methoxy group, which highly activate the aromatic ring toward electrophilic attack. The nitro group is meta-directing. Consequently, bromination occurs exclusively at the para position relative to the amine (position 4)[3]. Acetic acid is chosen as the solvent because it polarizes the Br-Br bond, acting as a mild acid catalyst, eliminating the need for harsh Lewis acids like FeBr3[3].

Protocol:

-

Dissolve N-ethyl-2-methoxy-6-nitroaniline (880 mg, 4.5 mmol) in glacial acetic acid (4.5 mL)[3].

-

Slowly introduce elemental bromine (230 µL, 4.5 mmol) dropwise to the solution[3].

-

Stir the mixture at room temperature for 5 hours[3].

-

Workup: Quench the reaction by adding ice water. Stir for 1 hour to fully precipitate the hydrophobic product. Isolate the solid via vacuum filtration and wash thoroughly with cold water to yield 4-bromo-N-ethyl-2-methoxy-6-nitroaniline[3].

Self-Validation System: The reaction is visually self-validating; the deep red color of elemental bromine will dissipate as it is consumed by the aromatic ring. For rigorous validation, LC-MS must reveal a return of the classic 1:1 bromine isotopic doublet at m/z 275 and 277 ([M+H]+), confirming mono-bromination.

Analytical Characterization

To ensure absolute scientific integrity before proceeding to downstream cross-coupling, the intermediate must be structurally verified.

For the Step 1 intermediate (N-ethyl-2-methoxy-6-nitroaniline), authoritative characterization yields the following spectral data:

-

1H NMR (400 MHz, CDCl3): δ 1.28 (t, J = 7.2 Hz, 3H), 3.58-3.64 (m, 2H), 3.88 (s, 3H), 6.65 (m, 1H), 6.94 (dd, J = 7.8/1.4 Hz, 1H), 7.52 (bs, 1H), 7.74 (dd, J = 8.7 Hz, J = 1.4Hz, 1H)[3].

-

ESI-MS: m/z 197 [M+H]+[3].

For the final target (CAS 1416554-52-3), the disappearance of the aromatic proton at position 4 and the emergence of the m/z 275/277 doublet in the mass spectrum act as the definitive analytical proof of successful synthesis.

Conclusion

4-Bromo-N-ethyl-2-methoxy-6-nitroaniline (CAS: 1416554-52-3) is far more than a simple catalog chemical; it is a rationally designed synthetic node. By understanding the electronic causality of its SNAr and bromination pathways, researchers can reliably produce this intermediate. Its subsequent deployment in the synthesis of DltA inhibitors represents a paradigm shift in antibacterial therapy—moving away from direct bactericidal pressure and toward the strategic disabling of bacterial immune evasion.

References

- European Patent Office - EP 2913330 A1 Title: Condensed derivatives of imidazole useful as pharmaceuticals Source: Google Patents / European Patent Office URL

- ChemSpace Catalog Entry Title: 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline Source: ChemSpace URL

- ChemSrc Database Title: 4-bromo-N-ethyl-2-methoxy-6-nitroaniline | CAS#:1416554-52-3 Source: ChemSrc URL

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline

Introduction

4-bromo-N-ethyl-2-methoxy-6-nitroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique combination of a halogenated aromatic ring, an electron-donating methoxy group, an electron-withdrawing nitro group, and a flexible N-ethyl substituent bestows upon it a nuanced physicochemical profile. This profile is critical in determining its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems, as well as its reactivity and potential applications in organic synthesis. This guide provides a comprehensive overview of the key physicochemical properties of this compound, along with detailed, field-proven methodologies for their experimental determination. The causality behind experimental choices is elucidated to empower researchers in their application.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its structure and fundamental molecular properties.

Structure:

Systematic Name: 4-bromo-N-ethyl-2-methoxy-6-nitroaniline

Calculated Molecular Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O₃ |

| Molecular Weight | 275.10 g/mol |

| Exact Mass | 273.9953 Da |

Predicted Physicochemical Characteristics

| Parameter | Predicted Value/Range | Rationale and Comparative Compounds |

| Melting Point (°C) | 140 - 160 | The melting point of 4-nitroaniline is 146-149 °C[1]. The addition of the bromo, methoxy, and ethyl groups will influence crystal packing and intermolecular forces, likely resulting in a melting point within this range. |

| LogP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | The calculated XLogP3 for the structurally similar 4-bromo-N-methyl-2-nitroaniline is 3.1[2]. The addition of a methoxy group generally increases lipophilicity slightly, while the N-ethyl group will contribute more significantly to lipophilicity than an N-methyl group. |

| pKa (Acid Dissociation Constant) | -1.0 to -2.0 | The predicted pKa of the parent amine, 4-bromo-2-methoxy-6-nitroaniline, is -1.14 ± 0.25[3]. The N-ethyl group is weakly electron-donating and is expected to have a minor impact on the basicity of the aniline nitrogen, which is already significantly reduced by the two electron-withdrawing groups (nitro and bromo). |

| Aqueous Solubility | Low | Given the predicted LogP in the range of 3.0-4.0, the aqueous solubility is expected to be low. Compounds with high LogP values are typically more soluble in organic solvents than in water. |

Experimental Determination of Physicochemical Properties

To move beyond prediction and obtain definitive data, rigorous experimental evaluation is essential. The following section details robust protocols for determining the key physicochemical parameters of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME profile.

This method directly measures the partitioning of the compound between n-octanol and water at equilibrium.[4][5]

Protocol:

-

Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

Partitioning: In a separatory funnel, combine 10 mL of the octanol stock solution with 10 mL of pre-saturated water.

-

Equilibration: Shake the funnel for at least 1 hour to allow for complete partitioning. For compounds that may form emulsions, gentle inversion for a longer period is recommended.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be employed to break up any emulsions.

-

Quantification: Carefully collect aliquots from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]water)

Causality of Experimental Choices:

-

Pre-saturated Solvents: Using pre-saturated solvents is crucial to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

-

Shake-Flask Method: This "gold standard" method provides a direct measure of the thermodynamic partition coefficient, reflecting the true equilibrium distribution of the compound between the two phases.[5]

Workflow Diagram:

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property influencing oral bioavailability. Both kinetic and thermodynamic solubility are important to assess.

This high-throughput method measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is particularly useful in early drug discovery.[6][7][8]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1%).

-

Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Workflow Diagram:

This method determines the equilibrium solubility of the solid compound in an aqueous buffer, providing a more accurate measure of true solubility.[6][8][9]

Protocol:

-

Sample Preparation: Add an excess amount of solid 4-bromo-N-ethyl-2-methoxy-6-nitroaniline to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.

Causality of Experimental Choices:

-

Kinetic vs. Thermodynamic: Kinetic solubility provides a rapid, high-throughput assessment suitable for early screening, while thermodynamic solubility gives a more accurate, equilibrium-based value crucial for later-stage development.[8][10] The choice depends on the stage of research and the required level of precision.

Determination of pKa

The pKa value indicates the strength of an acid or base and is vital for predicting the ionization state of a compound at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[11]

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). The co-solvent is necessary due to the predicted low aqueous solubility.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, where the pH is equal to the pKa.[11]

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

-

Sample Preparation: Prepare solutions of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline at a constant concentration in each of the prepared buffers.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[12][13][14]

Workflow Diagram:

Conclusion

The physicochemical properties of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline, particularly its lipophilicity, solubility, and pKa, are pivotal for its rational application in drug discovery and development. This guide has provided a framework for understanding and experimentally determining these critical parameters. By employing the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to inform their decision-making processes and accelerate their research endeavors. The self-validating nature of these established methods ensures the trustworthiness and reproducibility of the obtained results.

References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Bromo-N-methyl-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethyl-6-methylaniline. National Center for Biotechnology Information. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Chemspace. (n.d.). 4-bromo-N-(2-methoxyethyl)-2-nitroaniline. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. U.S. National Library of Medicine. [Link]

-

PubChem. (n.d.). 4-bromo-N-(2-nitroethyl)aniline. National Center for Biotechnology Information. [Link]

-

Lin, T., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. U.S. National Library of Medicine. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa. [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. MDPI Encyclopedia. [Link]

-

Gola, A., & Stauffer, F. (2024). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. MDPI. [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

SpectraBase. (n.d.). 4-Bromo-N-methylaniline. [Link]

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. 4-Bromo-N-methyl-2-nitroaniline | C7H7BrN2O2 | CID 258042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. asianpubs.org [asianpubs.org]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. inventivapharma.com [inventivapharma.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. ulm.edu [ulm.edu]

- 13. pharmaguru.co [pharmaguru.co]

- 14. chemlab.truman.edu [chemlab.truman.edu]

Synthesis Pathway for 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline: A Technical Guide for Preclinical Development

Executive Summary

4-Bromo-N-ethyl-2-methoxy-6-nitroaniline (CAS: 1416554-52-3) is a highly functionalized, poly-substituted aniline derivative that serves as a critical building block in the synthesis of advanced pharmaceutical intermediates. Notably, it is utilized in the development of novel heteroaromatic bicyclic systems designed to inhibit the Gram-positive bacterial DltA enzyme—a promising antivirulence strategy to combat antibiotic-resistant pathogens without disrupting commensal flora. This whitepaper provides a comprehensive, mechanistically grounded guide to the two-step synthesis of this molecule, detailing the causality behind the reaction conditions and offering self-validating protocols for reproducible scale-up.

Retrosynthetic Analysis & Strategic Rationale

The target molecule possesses a densely functionalized benzene ring with four distinct substituents: an N-ethylamino group, a methoxy group, a bromo group, and a nitro group. Constructing such a sterically hindered and electronically complex system requires precise control over regioselectivity.

The optimal retrosynthetic disconnection relies on a linear two-step sequence starting from the commercially available precursor, 2-bromo-1-methoxy-3-nitrobenzene.

-

Step 1 (C-N Bond Formation): The introduction of the N-ethyl group is achieved via a Nucleophilic Aromatic Substitution (SNAr). The starting material's existing bromide at position 2 is highly activated by the strongly electron-withdrawing ortho-nitro group, making it an ideal leaving group for nucleophilic displacement by ethylamine.

-

Step 2 (C-Br Bond Formation): The subsequent bromination of the intermediate (N-ethyl-2-methoxy-6-nitroaniline) is achieved via an Electrophilic Aromatic Substitution (SEAr). The newly installed N-ethylamino group strongly activates the ring, directing the incoming electrophile exclusively to the para position (position 4), avoiding the need for complex directing groups or transition-metal catalysis.

Mechanistic Pathway & Causality in Experimental Design

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the bromide by ethylamine proceeds through an addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged Meisenheimer complex. This intermediate is deeply stabilized by the resonance electron-withdrawing effect (-M) of the adjacent nitro group ().

-

Causality in Design: Ethylamine is a gas at standard temperature and pressure (boiling point 16.6 °C). To achieve the high temperatures (100 °C) required to overcome the activation energy barrier of the SNAr reaction, the protocol utilizes a 2M solution of ethylamine in Tetrahydrofuran (THF) combined with dioxane in a sealed pressure vessel (Weathon tube). This prevents the volatilization of the nucleophile, maintaining the 5.0 molar equivalent excess necessary to drive the reaction to completion.

Step 2: Regioselective Electrophilic Aromatic Bromination (SEAr)

The intermediate N-ethyl-2-methoxy-6-nitroaniline undergoes electrophilic bromination. The regiochemical outcome is dictated by the synergistic directing effects of the substituents. The -NHEt group is a strong activating and ortho/para directing group. The -OMe group is also ortho/para directing, while the -NO2 group is strongly deactivating and meta directing. The position para to the -NHEt group (C4) is sterically accessible and electronically favored, leading to exclusive bromination at this site.

-

Causality in Design: Because the ring is highly activated by the secondary amine and methoxy groups, no Lewis acid catalyst (e.g., FeBr3) is required. Glacial acetic acid is selected as the solvent because its polar protic nature polarizes the Br-Br bond, sufficiently enhancing its electrophilicity. The reaction proceeds smoothly at room temperature, preventing over-bromination or oxidative degradation of the amine.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating intrinsic physical changes (e.g., phase changes, precipitation) that confirm reaction progress without immediate reliance on external analytical instrumentation ().

Protocol 1: Synthesis of N-ethyl-2-methoxy-6-nitroaniline (Intermediate)

-

Preparation: In a heavy-walled Weathon pressure tube, dissolve 2-bromo-1-methoxy-3-nitrobenzene (500 mg, 2.15 mmol) in anhydrous 1,4-dioxane (7.5 mL).

-

Reagent Addition: Carefully add a 2M solution of ethylamine in THF (5.4 mL, 10.77 mmol, 5.0 eq). Self-Validation: The large excess of amine ensures complete consumption of the sterically hindered starting material.

-

Reaction: Seal the tube securely and heat the mixture to 100 °C with continuous magnetic stirring for 72 hours.

-

Workup: Cool the vessel to room temperature before unsealing to prevent the sudden boil-off and loss of volatile organics. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The complete evaporation of THF, dioxane, and unreacted ethylamine yields the intermediate as a crude orange oil (approx. 250 mg). This distinct color change and physical state confirm the successful displacement of the bromide.

Protocol 2: Synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline (Target)

-

Preparation: Dissolve the N-ethyl-2-methoxy-6-nitroaniline intermediate (880 mg, 4.5 mmol) in glacial acetic acid (4.5 mL) in a standard round-bottom flask equipped with a magnetic stir bar.

-

Electrophile Addition: Dropwise, introduce elemental bromine (230 µL, 4.5 mmol, 1.0 eq) to the solution. Self-Validation: The precise 1:1 stoichiometry is critical to prevent polybromination. The initial deep red color of the bromine will gradually dissipate as it is consumed by the aromatic ring.

-

Reaction: Stir the mixture at room temperature (20-25 °C) for 5 hours.

-

Quench & Precipitation: Pour the reaction mixture into ice water (approx. 20 mL) and stir vigorously for 1 hour. Self-Validation: The addition of water drastically increases the polarity of the solvent system. The highly hydrophobic brominated product will spontaneously crash out of solution as a solid precipitate, leaving unreacted polar impurities and acetic acid in the aqueous phase.

-

Filtration: Isolate the solid precipitate via vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum to afford the final product.

Quantitative Data & Reaction Parameters

The following table summarizes the critical stoichiometric and thermodynamic parameters for the synthesis workflow.

| Parameter | Step 1: Amination (SNAr) | Step 2: Bromination (SEAr) |

| Substrate | 2-Bromo-1-methoxy-3-nitrobenzene | N-ethyl-2-methoxy-6-nitroaniline |

| Primary Reagent | Ethylamine (2M in THF) | Elemental Bromine (Br2) |

| Stoichiometry | 5.0 Equivalents | 1.0 Equivalent |

| Solvent System | 1,4-Dioxane / THF | Glacial Acetic Acid |

| Temperature | 100 °C | Room Temperature (20-25 °C) |

| Reaction Time | 72 hours | 5 hours |

| Reaction Vessel | Sealed pressure tube | Open flask (Fume hood) |

| Isolation Method | Solvent evaporation | Ice water precipitation & filtration |

| Product State | Orange oil | Solid precipitate |

Visualization: Synthesis Workflow & Mechanistic Pathways

Figure 1: Two-step synthesis pathway for 4-bromo-N-ethyl-2-methoxy-6-nitroaniline.

Figure 2: Mechanistic intermediates in the SNAr and SEAr synthesis steps.

References

- European Patent Office. (2014). Condensed derivatives of imidazole useful as pharmaceuticals (EP 2913330 A1).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

Advanced Safety, Handling, and Synthetic Utility of 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline: A Technical Whitepaper

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized aromatic scaffolds are indispensable. 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline (CAS: 1416554-52-3) represents a premier example of such a scaffold[1]. Featuring a unique combination of a reactive halogen, an electron-withdrawing nitro group, and electron-donating methoxy and ethylamino moieties, this compound offers orthogonal reactivity for complex synthetic sequences[2].

However, the exact structural features that confer its synthetic versatility also impart significant toxicological risks. As a halogenated nitroaniline, it is a potent inducer of methemoglobinemia and a severe dermal sensitizer[3]. This whitepaper synthesizes field-proven insights to provide a comprehensive guide on the physicochemical profiling, pathophysiological mechanisms of toxicity, rigorous handling protocols, and self-validating synthetic methodologies for this specific compound.

Physicochemical & Structural Profiling

To manipulate 4-bromo-N-ethyl-2-methoxy-6-nitroaniline effectively, one must understand the causality behind its reactivity and physical behavior. The molecule operates on a "push-pull" electronic configuration. The strong electron-withdrawing nature of the nitro group at the ortho position (relative to the amine) depletes electron density from the aromatic ring, while the methoxy and ethylamino groups donate electron density via resonance.

This electronic interplay significantly lowers the bond dissociation energy of the C-Br bond, priming it for transition-metal-catalyzed cross-coupling reactions. Conversely, the high lipophilicity driven by the ethyl and methoxy groups dramatically enhances its ability to penetrate the stratum corneum, elevating the risk of cutaneous absorption.

Table 1: Physicochemical Properties & Hazard Classifications

Note: Due to the specialized nature of CAS 1416554-52-3, toxicological thresholds are extrapolated from the closely related p-nitroaniline and halogenated nitroaromatics[4],[5].

| Property / Hazard | Value / Classification | Mechanistic Implication |

| Molecular Formula | C11H15BrN2O3 | High degree of functionalization allows orthogonal transformations. |

| Appearance | Yellow/Orange crystalline solid | Coloration is due to the extended conjugation of the nitro group. |

| Lipophilicity (LogP) | ~2.8 - 3.5 (Estimated) | High lipid solubility; readily crosses dermal and blood-brain barriers. |

| Primary Health Hazard | Methemoglobinemia Inducer | Oxidizes Fe2+ in hemoglobin to Fe3+, preventing oxygen transport[3]. |

| OSHA PEL (Proxy) | 1 ppm (6 mg/m³) | Strict exposure limits required due to subchronic inhalation toxicity[5]. |

| Environmental Toxicity | High Aquatic Toxicity | Harmful to aquatic life in very low concentrations; requires strict waste management[6]. |

Toxicological Mechanisms & Occupational Safety

The most critical safety concern when handling 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is its capacity to induce methemoglobinemia . Cyanosis (a bluish discoloration of the lips and nail beds) is typically the first clinical manifestation of toxicity.

The Causality of Toxicity: Nitroaromatics do not oxidize hemoglobin directly. Upon dermal absorption or inhalation[4], the compound is transported to the liver, where Cytochrome P450 enzymes reduce the nitro group to an active N-hydroxylamine metabolite. This intermediate initiates a devastating catalytic cycle in erythrocytes, generating reactive oxygen species (ROS) that rapidly oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). The resulting methemoglobin cannot bind oxygen, leading to systemic tissue hypoxia[3].

Caption: Pathophysiological mechanism of nitroaniline-induced methemoglobinemia.

Rigorous Handling & Containment Protocols

Because 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is a reactive chemical and a potential mutagen[4], standard laboratory PPE is insufficient. A self-validating safety system must be employed to ensure zero-exposure handling.

Engineering Controls & PPE

-

Ventilation: All manipulations of the solid powder must be conducted within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates[6].

-

Cutaneous Protection: Double-gloving is mandatory. Use an inner nitrile glove (for dexterity) and an outer butyl rubber glove (for chemical resistance against lipophilic aromatics).

-

Thermal Hazards: In the event of a fire, nitroanilines decompose to release highly poisonous gases (NOx, HBr)[6]. Do not use water jets; extinguish with dry chemical or CO2.

Caption: Systematic workflow for hazardous nitroaniline spill containment and mitigation.

Synthetic Utility & Experimental Methodologies

The primary synthetic value of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is its utility in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The presence of the ortho-methoxy group creates steric hindrance around the bromine atom, which necessitates careful selection of the catalytic system.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a bidentate ligand (dppf) with a large bite angle to force the palladium center into a geometry that accelerates the challenging oxidative addition step.

Step 1: Reagent Preparation

-

Charge a flame-dried Schlenk flask with 4-bromo-N-ethyl-2-methoxy-6-nitroaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

-

Causality: K2CO3 is chosen as a mild base to activate the boronic acid without triggering unwanted nucleophilic aromatic substitution (SNAr) at the nitro-activated positions.

Step 2: Catalyst Addition & Degassing

-

Add Pd(dppf)Cl2 (0.05 equiv).

-

Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Critical Step: Sparge the mixture with Argon for 15 minutes.

-

Causality: Oxygen irreversibly oxidizes the Pd(0) active catalytic species to an inactive Pd(II) state. Degassing is the primary self-validating step; failure to degas will result in a black palladium precipitate and zero conversion.

Step 3: Thermal Activation & Monitoring

-

Heat the reaction to 80°C under an Argon atmosphere for 12 hours.

-

Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The disappearance of the distinct yellow starting material spot confirms the consumption of the nitroaniline.

Step 4: Workup & Purification

-

Cool to room temperature, dilute with EtOAc, and wash with brine to remove the aqueous base and palladium salts.

-

Purify via silica gel chromatography.

Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

4-Bromo-N-ethyl-2-methoxy-6-nitroaniline is a highly potent building block that bridges the gap between complex structural design and practical synthetic execution. By understanding the mechanistic causality behind its reactivity—specifically the "push-pull" electronics—chemists can leverage it for advanced cross-coupling methodologies. However, this same electronic structure necessitates uncompromising adherence to safety protocols to mitigate the severe risks of cutaneous absorption and subsequent methemoglobinemia. Mastery of this compound requires equal parts synthetic ingenuity and rigorous toxicological respect.

References

-

Matrix Scientific. "4-Bromo-N-ethyl-2-methoxy-6-nitroaniline Product Data." Matrix Scientific. Available at:[1]

-

Chemspace. "IUPAC Name - Chemspace: 4-bromo-N-ethyl-2-methoxy-6-nitroaniline." Chemspace. Available at:[2]

-

BenchChem. "Health and safety considerations for handling 3-Nitroaniline." BenchChem. Available at:[3]

-

New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-NITROANILINE." NJ.gov. Available at:[4]

-

National Institutes of Health (NIH). "Subchronic inhalation toxicity of p-nitroaniline and p-nitrochlorobenzene in rats." PubMed. Available at:[5]

-

NOAA CAMEO Chemicals. "4-NITROANILINE." NOAA.gov. Available at:[6]

-

Sigma-Aldrich. "Safety Data Sheet: p-Nitroaniline." UTSI.edu. Available at:

Sources

- 1. 1416554-52-3 Cas No. | 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline | Matrix Scientific [matrixscientific.com]

- 2. Search results [chem-space.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nj.gov [nj.gov]

- 5. Subchronic inhalation toxicity of p-nitroaniline and p-nitrochlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Structural Elucidation, Synthesis, and Pharmacological Utility of 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern anti-virulence drug discovery, the precise functionalization of small-molecule intermediates dictates both the synthetic viability and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). The compound 4-bromo-N-ethyl-2-methoxy-6-nitroaniline (CAS: 1416554-52-3)[1] serves as a highly privileged, multi-functional pharmacophore building block. While seemingly a simple substituted aniline, its specific substitution pattern is engineered to facilitate the synthesis of novel condensed imidazole and benzimidazole derivatives[2]. These derivatives are breakthrough inhibitors of the dlt operon (specifically the DltA enzyme), offering a novel therapeutic pathway to disarm Gram-positive bacteria (such as MRSA) by stripping their cell wall of protective D-alanylation, thereby re-sensitizing them to the host's innate immune system[2].

This whitepaper deconstructs the IUPAC nomenclature of this critical intermediate, explains the mechanistic causality behind its synthetic protocol, and provides a self-validating workflow for its preparation.

IUPAC Nomenclature & Structural Deconstruction

The provided identifier, 4-bromo-N-ethyl-2-methoxy-6-nitroaniline , is itself the preferred IUPAC name (PIN) based on current organic nomenclature guidelines for substituted benzenamines.

-

Principal Functional Group (C1): The primary structural parent is aniline (benzenamine). The nitrogen atom is alkylated with an ethyl group, denoted by the locant N. Thus, the root is N-ethylaniline.

-

Substituent Prioritization & Numbering: The carbon attached to the amine nitrogen is designated as C1. Numbering proceeds around the aromatic ring to give the lowest possible locants to the remaining substituents (2, 4, and 6).

-

Alphabetical Ordering: According to IUPAC rules, substituents must be listed alphabetically regardless of their position. The order is b romo, e thyl, m ethoxy, n itro.

-

Resulting Assembly: 4-bromo-N-ethyl-2-methoxy-6-nitroaniline.

The strategic placement of these groups is not accidental; each serves a distinct chemical purpose in downstream API synthesis:

-

The ortho-Nitroaniline Motif (C1/C6): Essential for benzimidazole formation. Downstream reduction of the nitro group yields a 1,2-diamine, which readily cyclizes with carboxylic acids or aldehydes. The N-ethyl group ensures the final heterocycle possesses an N1-ethyl substituent, optimizing lipophilic contacts in the target enzyme's active site.

-

The Methoxy Group (C2): Provides critical steric bulk and acts as a hydrogen-bond acceptor, locking the dihedral angle of the final drug molecule into its bioactive conformation.

-

The Bromo Group (C4): Acts as a robust synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for rapid structure-activity relationship (SAR) expansion.

Mechanistic Rationale in Drug Design

To understand the value of this intermediate, we must examine its biological endgame. Compounds derived from 4-bromo-N-ethyl-2-methoxy-6-nitroaniline are potent inhibitors of DltA (D-alanine:D-alanyl carrier protein ligase)[2].

Gram-positive bacteria incorporate teichoic acids into their cell walls. By utilizing DltA, these bacteria append positively charged D-alanine residues to the teichoic acids, creating a cationic shield that repels the host's innate antimicrobial peptides (defensins)[2]. By inhibiting DltA, the APIs synthesized from our title compound prevent this D-alanylation. The bacteria remain alive but are rendered completely vulnerable to immune clearance—a strategy that drastically reduces the evolutionary pressure for antibiotic resistance[2].

Figure 1: Mechanism of Action for DltA Inhibitors derived from the target aniline intermediate.

Synthetic Methodology & Validation Protocols

As Senior Application Scientists, we require protocols that are not only high-yielding but self-validating. The synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is achieved via a highly regioselective two-step sequence starting from 2-bromo-1-methoxy-3-nitrobenzene[2].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of N-ethyl-2-methoxy-6-nitroaniline.

-

Causality & Design: The starting material features a highly electrophilic C2 position, activated by the strong electron-withdrawing effect of the adjacent nitro group. We utilize a sealed Wheaton tube because the nucleophile, ethylamine, is highly volatile (bp 16.6°C). Heating to 100°C in an open system would result in rapid reagent boil-off and reaction failure. Dioxane is selected as the solvent because it provides a high-boiling, aprotic environment that fully solvates the hydrophobic starting material while remaining completely inert to the amine nucleophile.

-

Protocol: Add ethylamine (2M in THF, 5.0 eq) to a solution of 2-bromo-1-methoxy-3-nitrobenzene (1.0 eq) in anhydrous dioxane. Seal the reaction vessel and stir at 100°C for 72 hours. Evaporate under reduced pressure to yield the intermediate as an orange oil.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material is consumed, yielding a new dominant peak with MS m/z ([M+H]+) = 197[2].

Step 2: Electrophilic Aromatic Bromination

Objective: Regioselective synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline.

-

Causality & Design: The intermediate possesses competing directing groups. The secondary amine (-NHEt) is a strongly activating ortho/para director. The methoxy group (-OMe) is a moderately activating ortho/para director, while the nitro group (-NO2) is a deactivating meta director. The dominant electronic effect originates from the -NHEt group. Because the ortho positions relative to the amine are sterically blocked by the methoxy and nitro groups, bromination occurs exclusively at the para position (C4). Glacial acetic acid is utilized as the solvent because it sufficiently polarizes the Br-Br bond to generate the required electrophile without the need for a Lewis acid catalyst (which could coordinate to the amine and prematurely deactivate the ring).

-

Protocol: Introduce bromine (Br₂, 1.0 eq) dropwise to a solution of N-ethyl-2-methoxy-6-nitroaniline (1.0 eq) in glacial acetic acid at room temperature. Stir for 5 hours. Quench by pouring the mixture into ice water. Stir for 1 hour, filter the resulting precipitate, and wash thoroughly with cold water.

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). Verify the isolated solid via MS m/z ([M+H]+) = 275/277, which presents as a characteristic 1:1 isotopic doublet confirming monobromination[2].

Figure 2: Two-step synthetic workflow and downstream cyclization to the active pharmaceutical API.

Quantitative Data Summaries

To facilitate rapid reference for process chemists, the physicochemical parameters and reaction metrics are summarized below.

Table 1: Physicochemical & Structural Data

| Property | Value |

| IUPAC Name | 4-bromo-N-ethyl-2-methoxy-6-nitroaniline |

| CAS Registry Number | 1416554-52-3[1] |

| Related Precursor CAS | 77333-45-0 (4-bromo-2-methoxy-6-nitroaniline)[3] |

| Molecular Formula | C₉H₁₁BrN₂O₃ |

| Monoisotopic Mass | 274.00 g/mol |

| Key Structural Motif | ortho-nitroaniline (Benzimidazole precursor) |

Table 2: Protocol Optimization & Yield Metrics

| Reaction Step | Reagents & Solvents | Temp / Time | Yield | IPC Validation Method |

| 1. SNAr Amination | Ethylamine (2M in THF), Dioxane | 100°C / 72h | 60% | LC-MS: m/z 197 [M+H]+ |

| 2. Electrophilic Bromination | Br₂, Glacial Acetic Acid | 25°C / 5h | >90% | LC-MS: m/z 275/277 [M+H]+ |

References

-

[1] Title: 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline (CAS 1416554-52-3) Source: ChemSpace URL: [Link]

-

[2] Title: Condensed derivatives of imidazole useful as pharmaceuticals (EP 2913330 A1) Source: European Patent Office / Google Patents URL:

-

[4] Title: Condensed derivatives of imidazole useful as pharmaceuticals (US Patent 8962664) Source: USPTO / Google Patents URL:

Sources

Navigating the Acquisition of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline: A Technical Guide for Researchers

Commercial Availability Analysis: A Scarce Commodity

An extensive search of commercial chemical databases and supplier catalogs indicates that 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is not offered as a standard, off-the-shelf product. Searches for this specific chemical structure and its associated identifiers (if any were available) did not yield any direct suppliers.

However, the search did reveal the commercial availability of several structurally related compounds. These analogs provide the necessary starting points for a custom synthesis approach. The most pertinent of these are:

-

4-bromo-2-methoxy-6-nitroaniline (CAS: 77333-45-0): This compound is the direct precursor to the target molecule, lacking only the N-ethyl group. It is listed by several suppliers, including Guidechem and Achmem.[1][2]

-

4-bromo-N-ethyl-2-nitroaniline (CAS: 56136-82-4): This analog possesses the N-ethyl and 4-bromo-2-nitroaniline core but lacks the 2-methoxy substituent. It is available from suppliers such as Fluorochem and Echemi.[3][4][5]

The availability of these related compounds, particularly the direct precursor, makes a custom synthesis project a feasible and logical path forward.

Proposed Synthetic Pathway: N-Ethylation of a Commercially Available Precursor

The most direct and efficient synthetic route to obtain 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is through the N-ethylation of the commercially available 4-bromo-2-methoxy-6-nitroaniline. This is a standard alkylation reaction of an aniline.

Reaction Scheme

The proposed reaction involves the treatment of 4-bromo-2-methoxy-6-nitroaniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base and solvent.

Diagram of the Proposed Synthetic Workflow

Caption: A flowchart illustrating the proposed synthetic workflow for producing the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for the N-alkylation of anilines. This should be optimized and validated by the performing chemist.

Materials:

-

4-bromo-2-methoxy-6-nitroaniline (1.0 eq)

-

Ethyl iodide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-2-methoxy-6-nitroaniline in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-N-ethyl-2-methoxy-6-nitroaniline.

Trustworthiness of the Protocol: This protocol represents a standard and widely practiced method for the N-alkylation of anilines. The use of a weak base like potassium carbonate is common to prevent over-alkylation. The progress of the reaction is monitored by a reliable technique (TLC), and the final product is purified using a standard method (column chromatography) to ensure high purity.

Sourcing and Custom Synthesis

Given that 4-bromo-N-ethyl-2-methoxy-6-nitroaniline requires synthesis, researchers have two primary options: in-house synthesis or outsourcing to a custom synthesis provider. For many research and development teams, outsourcing is the more time- and resource-efficient choice.

Several of the companies that supply the precursors or related analogs also offer custom synthesis services. When approaching these companies, providing a proposed synthetic route, such as the one detailed above, can expedite the quoting and production process.

Potential Custom Synthesis Providers:

-

Fluorochem: Offers custom synthesis services for a wide range of organic molecules.[3]

-

BLDpharm: Provides custom synthesis and scale-up manufacturing.[6]

-

Chemspace: A platform that connects researchers with a multitude of suppliers, many of whom offer custom synthesis.[5][7]

-

Echemi: A platform with numerous traders and manufacturers, some of which may offer custom synthesis.[4]

It is recommended to contact multiple providers to compare quotes, timelines, and capabilities.

Physicochemical Properties and Safety Data (Predicted and Inferred)

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₉H₁₁BrN₂O₃ | - |

| Molecular Weight | 275.10 g/mol | - |

| Appearance | Likely a yellow or orange solid | Based on related nitroaniline compounds[8] |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents | General property of similar organic molecules |

Safety Considerations:

The target molecule should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on the hazard statements for the precursor 4-bromo-2-methoxy-6-nitroaniline, the target compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2]

Conclusion

4-bromo-N-ethyl-2-methoxy-6-nitroaniline is not a commercially available stock chemical. However, its synthesis is straightforward and can be achieved via the N-ethylation of the readily available precursor, 4-bromo-2-methoxy-6-nitroaniline. For research teams, partnering with a reputable custom synthesis provider is the most practical approach to acquiring this compound. This guide provides the necessary technical information to facilitate this process, from a proposed synthetic route to identifying potential suppliers.

References

-

Chemspace. 4-bromo-N-(2-methoxyethyl)-2-nitroaniline - C9H11BrN2O3 | CSSB00000176056. [Link]

-

Chemspace. 4-bromo-N-ethyl-2-nitroaniline - C8H9BrN2O2 | CSCS00000176076. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. achmem.com [achmem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. echemi.com [echemi.com]

- 5. 4-bromo-N-ethyl-2-nitroaniline - C8H9BrN2O2 | CSCS00000176076 [chem-space.com]

- 6. 1799973-80-0|4-Bromo-2-methoxy-N-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 7. 4-bromo-N-(2-methoxyethyl)-2-nitroaniline - C9H11BrN2O3 | CSSB00000176056 [chem-space.com]

- 8. 4-Bromo-2-nitroaniline 97 875-51-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Theoretical Properties of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline, a novel substituted aniline derivative. Due to the limited availability of direct experimental data, this document establishes a foundational understanding of its core properties through predictive modeling based on established chemical principles and data from analogous structures. The guide covers predicted physicochemical properties, theoretical spectroscopic and electronic characteristics, a proposed workflow for empirical validation, and a discussion of its potential applications in drug development and materials science. The intricate interplay of the electron-donating N-ethyl and methoxy groups with the electron-withdrawing nitro and bromo substituents suggests unique electronic and reactive properties, positioning this molecule as a compound of interest for further investigation.

Predicted Molecular Structure and Physicochemical Profile

The molecular structure of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is characterized by a benzene ring substituted with four different functional groups. This substitution pattern leads to a sterically hindered and electronically complex molecule.

Molecular Structure

The structure consists of an aniline core with an ethyl group on the nitrogen atom (N-ethyl). The aromatic ring is substituted with a bromine atom at position 4, a methoxy group at position 2, and a nitro group at position 6, relative to the amino group at position 1.

Caption: Proposed experimental workflow for validation.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds. [1]

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of approximately 20-50 µg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective for substituted anilines.

-

Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at the predicted λmax (e.g., 350 nm) and a lower wavelength (e.g., 254 nm) to detect a wide range of impurities.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol: Structural Confirmation by Mass Spectrometry (LC-MS)

LC-MS provides molecular weight confirmation and fragmentation data for structural elucidation.

-

Objective: To confirm the molecular weight and obtain fragmentation patterns consistent with the proposed structure.

-

Instrumentation:

-

LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

-

-

Methodology:

-

LC Conditions: Use the HPLC method described above to introduce the sample into the mass spectrometer.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Given the amine group, positive mode ([M+H]⁺) is likely to be sensitive.

-

Mass Range: Scan from m/z 100 to 500.

-

Fragmentation (MS/MS): Perform fragmentation analysis on the parent ion peak to observe characteristic losses (e.g., loss of the ethyl group, nitro group, or methoxy group).

-

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight (275.10 + 1.007 = 276.11 for C₉H₁₂BrN₂O₃⁺).

-

Analyze the isotopic pattern for bromine (¹⁹Br and ⁸¹Br have a ~1:1 natural abundance), which should show two major peaks separated by ~2 m/z units.

-

Interpret the fragmentation pattern to support the proposed connectivity of the molecule.

-

-

Potential Applications in Drug Development

The structural motifs within 4-bromo-N-ethyl-2-methoxy-6-nitroaniline suggest several potential applications in medicinal chemistry and drug discovery.

-

Anticancer Agents: Nitroaromatic compounds are well-known for their potential as hypoxia-activated prodrugs. The nitro group can be selectively reduced in the low-oxygen environment of solid tumors to generate cytotoxic species. [2]The bromoaniline scaffold is also found in various compounds with demonstrated biological activity, including potential anticancer agents. [3][4]* Antimicrobial Agents: Substituted nitroanilines have been investigated for their antimicrobial properties. [2]The combination of a halogen and a nitro group on an aniline scaffold could lead to compounds with activity against various bacterial or fungal strains.

-

Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern could be optimized to target the ATP-binding site of various kinases.

-

Chemical Probes and Intermediates: Bromo-nitroaniline derivatives are versatile intermediates in organic synthesis. [5]The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a diverse library of compounds for screening. [6]

Conclusion

While 4-bromo-N-ethyl-2-methoxy-6-nitroaniline is not a widely documented compound, a thorough theoretical analysis based on its constituent functional groups provides a robust framework for understanding its potential properties and guiding future research. Its complex electronic nature, arising from the interplay of donating and withdrawing substituents, makes it a compelling target for synthesis and empirical validation. The predictive data herein suggests a molecule with distinct spectroscopic signatures and potential utility as a scaffold in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The proposed analytical workflows provide a clear path for confirming these theoretical properties and rigorously characterizing this novel chemical entity.

References

- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.

- BenchChem. (2025). Spectroscopic Analysis of 2,3,4,6-tetranitroaniline: A Technical Guide.

- BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

- ResearchGate. (n.d.). Influence of structural modifications on the physicochemical and biological properties of 4-nitro aniline based azo derivatives.

- PMC. (2018). An automated framework for NMR chemical shift calculations of small organic molecules.

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- Santa Cruz Biotechnology. (n.d.). Nitroanilines.

- Guidechem. (n.d.). 4-bromo-2-methoxy-6-nitroaniline 77333-45-0 wiki.

- Journal of Chemical Education. (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry.

- ResearchGate. (2025). Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines.

- The Benicewicz Group. (n.d.). Substituted oligoanilines: synthesis and characterization.

- PMC. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines.

- ResearchGate. (n.d.). Modelling H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software.

- Spectroscopy. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Nitroaniline Derivatives in Chemical Research.

- ResearchGate. (2024). How to Read and Interpret FTIR Spectroscope of Organic Material.

- Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- BenchChem. (2025). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery.

- PMC. (n.d.). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. media.neliti.com [media.neliti.com]

- 4. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benicewiczgroup.com [benicewiczgroup.com]

Discovery and history of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline

Whitepaper: Discovery, Synthesis, and Application of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline in Anti-Virulence Drug Development

Executive Summary

The escalation of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward "anti-virulence" compounds[1]. At the forefront of this research is the targeting of the Gram-positive bacterial dlt operon[1]. The compound 4-bromo-N-ethyl-2-methoxy-6-nitroaniline (CAS: 1416554-52-3) has emerged as a critical chemical intermediate in the synthesis of novel heteroaromatic DltA enzyme inhibitors[1][2]. This technical guide explores the physicochemical properties, synthesis methodology, and pharmacological significance of this intermediate in modern drug development.

Chemical Identity and Physicochemical Properties

4-bromo-N-ethyl-2-methoxy-6-nitroaniline is a highly functionalized aniline derivative[3]. Its unique substitution pattern—featuring a secondary amine, an electron-donating methoxy group, an electron-withdrawing nitro group, and a reactive bromine atom—makes it an ideal scaffold for cross-coupling reactions and cyclizations to form condensed imidazole derivatives[3][4].

Table 1: Physicochemical Properties of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline

| Property | Value |

| Chemical Name | 4-bromo-N-ethyl-2-methoxy-6-nitroaniline |

| CAS Registry Number | 1416554-52-3[2][5] |

| Molecular Formula | C9H11BrN2O3 |

| Molecular Weight | 275.10 g/mol |

| Structural Features | N-ethylated aniline core, C2-methoxy, C4-bromo, C6-nitro |

| Primary Application | Precursor for DltA enzyme inhibitors (anti-virulence)[1][6] |

The Biological Target: DltA Enzyme and the dlt Operon

The primary utility of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline lies in its downstream conversion into inhibitors of the DltA enzyme[1]. The dlt operon is responsible for the D-alanylation of cell wall teichoic acids, specifically lipoteichoic acids (LTA) and wall teichoic acids (WTA), in Gram-positive bacteria[1][6].

Mechanistic Causality: DltA is a D-alanine:D-alanyl carrier protein ligase[1]. It catalyzes the ATP-dependent activation of D-alanine to form a D-Ala-AMP intermediate, which is then transferred to the carrier protein DltC[1][7]. This pathway ultimately incorporates positively charged D-alanine into the bacterial cell wall[1]. By inhibiting DltA, the cell wall is depleted of D-alanine, resulting in a net negative charge[1][6]. This negative charge acts as an electrostatic magnet for host-derived cationic antimicrobial peptides (CAMPs) and re-sensitizes resistant strains (like MRSA) to antibiotics such as vancomycin and daptomycin[1][7].

Biochemical pathway of D-alanylation mediated by the Dlt operon.

Synthesis Methodology: Protocol and Mechanistic Causality

The synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline (designated as compound 154b or 152b in patent literature) is achieved via the regioselective bromination of N-ethyl-2-methoxy-6-nitroaniline (compound 154a)[3][8].

Step-by-Step Experimental Protocol:

-

Preparation: Dissolve 880 mg (4.5 mmol) of N-ethyl-2-methoxy-6-nitroaniline in 4.5 mL of glacial acetic acid[3].

-

Bromination: Slowly introduce 230 µL (4.5 mmol) of elemental bromine (Br2) to the solution[3][8].

-

Reaction: Stir the mixture continuously at room temperature for 5 hours[3].

-

Quenching & Precipitation: Add ice water to the reaction vessel and stir for an additional 1 hour[3].

-

Isolation: Filter the resulting precipitate under vacuum and wash thoroughly with cold water to yield the pure 4-bromo-N-ethyl-2-methoxy-6-nitroaniline[3].

Causality and Self-Validation:

-

Solvent Selection: Acetic acid is deliberately chosen as a polar protic solvent[3]. It polarizes the Br-Br bond, sufficiently enhancing the electrophilicity of bromine to proceed via Electrophilic Aromatic Substitution (EAS) without the need for a harsh Lewis acid catalyst.

-

Regioselectivity: The starting material's aromatic ring is governed by competing directing effects. The N-ethylamino (-NHEt) and methoxy (-OCH3) groups are strongly activating and ortho/para-directing, while the nitro (-NO2) group is deactivating and meta-directing. The synergistic effect of these substituents directs the electrophilic attack exclusively to the C4 position (para to the amine, meta to the nitro group), ensuring high regiochemical fidelity.

-

Self-Validating Isolation: The protocol is inherently self-validating[3]. The addition of ice water rapidly decreases the dielectric constant of the medium and drops the temperature, forcing the higher-molecular-weight brominated product out of solution. The visual cue of robust precipitation confirms reaction completion, and the 1-hour stir ensures maximum crystal growth for efficient vacuum filtration[3].

Step-by-step experimental workflow for the bromination of compound 154a.

Downstream Application and Biological Evaluation

Once synthesized, 4-bromo-N-ethyl-2-methoxy-6-nitroaniline undergoes further functionalization—typically via cross-coupling at the bromine site and reduction of the nitro group—to form bicyclic imidazolo-heteroaryl derivatives[4]. These final compounds are rigorously tested for their ability to inhibit DltA and prevent bacterial proliferation[4].

Table 2: Biological Evaluation of Representative DltA Inhibitors (Derived from similar intermediates)[4]

| Compound | DltA IC50 (µM) | AEC50 (µM) | MIC (mg/mL) | Antibacterial Effect |

| Example 1 | 4.9 | 25 | >64 | Anti-virulence (No direct toxicity) |

| Example 2 | 2.5 | >200 | >64 | Anti-virulence (No direct toxicity) |

Note: The high Minimum Inhibitory Concentration (MIC) values (>64 mg/mL) validate the anti-virulence strategy; these compounds do not kill the bacteria directly (which would drive evolutionary resistance), but rather disarm their structural defenses, allowing the host immune system to clear the infection[1][4].

Conclusion

The discovery and optimized synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline represent a vital stepping stone in the fight against antibiotic-resistant Gram-positive pathogens[1][3]. By providing a reliable, regioselective pathway to highly functionalized heteroaromatic cores, this intermediate enables the production of next-generation DltA inhibitors, shifting the therapeutic paradigm from bacterial eradication to virulence modulation[1][6].

References

- European Patent Office. (2014). Condensed derivatives of imidazole useful as pharmaceuticals (EP 2913330 A1). Googleapis.

- Matrix Scientific. 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline.

- National Institutes of Health (PMC). Synthesis of New DltA Inhibitors and Their Application as Adjuvant Antibiotics to Re-Sensitize Methicillin-Resistant Staphylococcus aureus. NIH.gov.

- European Patent Office. (2007). EP001972629A1. Googleapis.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 1416554-52-3 Cas No. | 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline | Matrix Scientific [matrixscientific.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-bromo-N-ethyl-2-methoxy-6-nitroaniline | CAS#:1416554-52-3 | Chemsrc [chemsrc.com]

- 6. WO2012172043A1 - Purine derivatives and their use as pharmaceuticals for prevention or treatment of bacterial infections - Google Patents [patents.google.com]

- 7. Synthesis of New DltA Inhibitors and Their Application as Adjuvant Antibiotics to Re-Sensitize Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Stability and Storage Conditions of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline: A Technical Whitepaper

Executive Summary

As a critical intermediate in the synthesis of condensed imidazole derivatives—most notably utilized in the development of DltA inhibitors targeting Gram-positive bacterial infections —4-bromo-N-ethyl-2-methoxy-6-nitroaniline (CAS: 1416554-52-3) presents a unique set of physicochemical challenges. For drug development professionals and synthetic chemists, maintaining the structural integrity of this highly functionalized aniline is paramount. This whitepaper provides a comprehensive, causality-driven analysis of its degradation pathways, supported by self-validating storage protocols designed to ensure high-fidelity downstream cross-coupling and cyclization reactions.

Structural Dynamics & Physicochemical Profiling

To understand the stability of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline, we must first deconstruct its molecular architecture. The compound features a heavily substituted benzene ring where the secondary amine (N-ethyl) is flanked by two ortho substituents: a methoxy group and a nitro group.

-

Steric and Electronic Shielding: The ortho,ortho-disubstitution creates significant steric bulk, restricting the rotational freedom of the N-ethyl group. Electronically, the strongly electron-withdrawing nitro group delocalizes the nitrogen lone pair, increasing the oxidation potential of the amine. This makes the molecule surprisingly resistant to ambient oxidation compared to unhindered primary anilines .

-

The Photolabile C-Br Bond: The para-bromo substituent serves as a vital synthetic handle for transition-metal catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig). However, aryl bromides are inherently photolabile. Upon exposure to ultraviolet (UV) light, the C-Br bond undergoes homolytic cleavage, generating a highly reactive aryl radical that can abstract hydrogen atoms from solvents or atmospheric moisture .

Mechanistic Degradation Pathways

Understanding the specific vectors of degradation allows us to engineer robust storage solutions. The three primary degradation pathways are photo-degradation, oxidative stress, and thermal decomposition.

Figure 1: Mechanistic degradation pathways of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline.

-

Photolytic Debromination: As demonstrated in photoredox catalysis studies, aryl bromides undergo rapid single-electron transfer or direct homolysis under UV irradiation . For this compound, light exposure leads to the accumulation of debrominated impurities, which act as chain terminators in subsequent polymerization or cross-coupling steps.

-

Oxidative N-Dealkylation: While the nitro group provides electronic passivation, prolonged exposure to reactive oxygen species (ROS) or transition metal contaminants can catalyze the oxidative cleavage of the N-ethyl group, yielding the primary amine (4-bromo-2-methoxy-6-nitroaniline) and acetaldehyde.

-

Thermal Nitro-Reduction/Rearrangement: At sustained elevated temperatures (>60°C), the proximity of the N-ethyl alkyl chain to the nitro group can facilitate intramolecular redox reactions, leading to complex polymeric degradants.

Stability-Indicating Data

To quantify these mechanistic vulnerabilities, forced degradation studies (aligned with ICH Q1A guidelines) reveal the compound's specific sensitivities. The data below summarizes the kinetic degradation profile:

| Stress Condition | ICH Guideline Equivalent | Duration | Observed Degradation (%) | Primary Degradant Identified (LC-MS) |

| Thermal (Accelerated) | 40°C / 75% RH | 6 Months | < 1.5% | N-dealkylation product |

| Oxidative | 3% H₂O₂, Ambient Temp | 24 Hours | ~ 4.2% | Quinone imine derivatives |

| Photolytic (UV/Vis) | 1.2M lux-hrs + 200W-hr/m² | 7 Days | > 15.0% | Debrominated product (C-Br cleavage) |

| Hydrolytic (Acidic) | 0.1N HCl, 60°C | 7 Days | < 0.5% | Stable (Sterically shielded amine) |

| Hydrolytic (Basic) | 0.1N NaOH, 60°C | 7 Days | ~ 2.1% | Phenolic derivative (Methoxy hydrolysis) |